molecular formula C31H37ClN2O11 B14621881 N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride CAS No. 58161-64-1

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride

Cat. No.: B14621881
CAS No.: 58161-64-1
M. Wt: 649.1 g/mol
InChI Key: JYYNOMGPDJDNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a tetracenyl core, which is often associated with bioactive properties, and a dimethylaminoacetamide moiety, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the tetracenyl core, followed by the introduction of the acetyl, hydroxy, and methoxy groups through various organic reactions such as Friedel-Crafts acylation, hydroxylation, and methylation. The final steps involve the coupling of the tetracenyl core with the dimethylaminoacetamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving the tetracenyl core.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism by which N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The tetracenyl core may intercalate with DNA or interact with proteins, while the dimethylaminoacetamide moiety may enhance its solubility and cellular uptake.

Comparison with Similar Compounds

Similar compounds to N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride include other tetracenyl derivatives and compounds with dimethylaminoacetamide moieties. These compounds may share similar bioactive properties but differ in their specific functional groups and overall structure, which can influence their reactivity, solubility, and biological activity.

Properties

CAS No.

58161-64-1

Molecular Formula

C31H37ClN2O11

Molecular Weight

649.1 g/mol

IUPAC Name

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride

InChI

InChI=1S/C31H36N2O11.ClH/c1-13-26(36)17(32-20(35)12-33(3)4)9-21(43-13)44-19-11-31(41,14(2)34)10-16-23(19)30(40)25-24(28(16)38)27(37)15-7-6-8-18(42-5)22(15)29(25)39;/h6-8,13,17,19,21,26,36,38,40-41H,9-12H2,1-5H3,(H,32,35);1H

InChI Key

JYYNOMGPDJDNER-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CN(C)C)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.